Glucovanillin is a natural product found in Ruellia patula, Scutellaria albida, and other organisms with data available.
See also: Elymus repens root (part of).
Glucovanillin
CAS No.: 494-08-6
VCID: VC21326411
Molecular Formula: C14H18O8
Molecular Weight: 314.29 g/mol
* For research use only. Not for human or veterinary use.

Description |
Glucovanillin is a naturally occurring compound found primarily in vanilla beans. It serves as a precursor to vanillin, one of the most widely used flavoring agents in the food industry. Glucovanillin is a glycoside, consisting of glucose linked to vanillin, and its hydrolysis by the enzyme β-glucosidase releases vanillin, contributing to the characteristic aroma and flavor of vanilla. Distribution and Localization in Vanilla BeansResearch indicates that glucovanillin is predominantly localized in the placentae and papillae of mature green vanilla beans. The concentration of glucovanillin is significantly higher in the placental zone compared to other parts of the bean . This localization is crucial for the efficient conversion of glucovanillin to vanillin during the curing process.
Role in Flavor DevelopmentThe conversion of glucovanillin to vanillin is a key step in the development of the characteristic flavor and aroma of vanilla. This process is facilitated by the enzyme β-glucosidase, which hydrolyzes glucovanillin into glucose and vanillin. The curing process of vanilla beans induces this enzymatic reaction, leading to the formation of vanillin . Factors Influencing Glucovanillin ConcentrationSeveral factors influence the concentration of glucovanillin in vanilla beans, including the maturity of the beans and the curing process. Research suggests that the maximum concentration of glucovanillin occurs around 40 weeks after pollination . The curing process can affect the efficiency of glucovanillin hydrolysis, impacting the final vanillin content in cured beans. Microbial Influence on Glucovanillin HydrolysisCertain microorganisms, particularly those from the Bacillus genus, have been shown to colonize vanilla beans and contribute to the hydrolysis of glucovanillin. These microorganisms can metabolize glucovanillin as a carbon source, producing vanillin as a major volatile compound . Extraction and AnalysisGlucovanillin can be extracted from vanilla beans using methods such as Soxhlet extraction with ethanol. Analytical techniques are crucial for determining the concentration of glucovanillin and vanillin in both green and cured vanilla beans . |
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CAS No. | 494-08-6 | ||||||||||
Product Name | Glucovanillin | ||||||||||
Molecular Formula | C14H18O8 | ||||||||||
Molecular Weight | 314.29 g/mol | ||||||||||
IUPAC Name | 3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | ||||||||||
Standard InChI | InChI=1S/C14H18O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-5,10-14,16-19H,6H2,1H3/t10-,11-,12+,13-,14-/m1/s1 | ||||||||||
Standard InChIKey | LPRNQMUKVDHCFX-RKQHYHRCSA-N | ||||||||||
Isomeric SMILES | COC1=C(C=CC(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | ||||||||||
SMILES | COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O | ||||||||||
Canonical SMILES | COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O | ||||||||||
Boiling Point | 571.00 to 573.00 °C. @ 760.00 mm Hg | ||||||||||
Melting Point | 188 - 192 °C | ||||||||||
Physical Description | Solid | ||||||||||
Synonyms | glucovanillin | ||||||||||
PubChem Compound | 6452133 | ||||||||||
Last Modified | Aug 15 2023 |
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